(2S)-2-(3-Methyloxetan-3-yl)propanoic acid
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Overview
Description
(2S)-2-(3-Methyloxetan-3-yl)propanoic acid is an organic compound characterized by the presence of an oxetane ring and a propanoic acid moiety. The compound’s unique structure, featuring a four-membered oxetane ring, makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-Methyloxetan-3-yl)propanoic acid typically involves the formation of the oxetane ring followed by the introduction of the propanoic acid group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the oxetane ring. Subsequent functionalization steps introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3-Methyloxetan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxetane ring or the propanoic acid group.
Substitution: The oxetane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2S)-2-(3-Methyloxetan-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-(3-Methyloxetan-3-yl)propanoic acid involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which are crucial for its biological activity. The propanoic acid group may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(3-Methyloxetan-3-yl)butanoic acid: Similar structure with an additional carbon in the side chain.
(2S)-2-(3-Methyloxetan-3-yl)ethanoic acid: Similar structure with a shorter side chain.
(2S)-2-(3-Methyloxetan-3-yl)pentanoic acid: Similar structure with a longer side chain.
Uniqueness
(2S)-2-(3-Methyloxetan-3-yl)propanoic acid is unique due to its specific ring size and the presence of the propanoic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2S)-2-(3-methyloxetan-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(6(8)9)7(2)3-10-4-7/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOLAAPYZTVBOM-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C1(COC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C1(COC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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